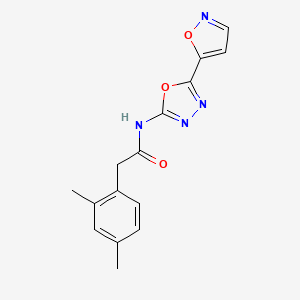![molecular formula C20H22N2O4S B2579600 1-(4-ethoxyphenyl)-3-(4-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide CAS No. 831246-35-6](/img/structure/B2579600.png)
1-(4-ethoxyphenyl)-3-(4-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-ethoxyphenyl)-3-(4-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a useful research compound. Its molecular formula is C20H22N2O4S and its molecular weight is 386.47. The purity is usually 95%.
BenchChem offers high-quality 1-(4-ethoxyphenyl)-3-(4-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-ethoxyphenyl)-3-(4-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Structural Studies and Synthesis Techniques : Research by Ellis et al. (1972) focused on the preparation and structure of similar compounds, specifically investigating the reaction of trans-3,4-dibromotetrahydrothiophen dioxide with various amines and phosgene to create derivatives, which were then analyzed using X-ray crystallography Ellis, Sammes, Hursthouse, & Neidle, 1972.
Formation of Novel Compounds and Rearrangements : Klásek et al. (2010) explored the reaction of 3-Phenyl-3-aminoquinoline-2,4-diones with alkyl or aryl isothiocyanates, leading to the formation of new compounds. This process included rearrangements in specific conditions, yielding a range of novel thioxoimidazolidine-oxindoles and imidazoline-2-thiones Klásek, Lyčka, Mikšík, & Růžička, 2010.
Magnetic and Photochromic Behavior of Complexes : Cao et al. (2015) synthesized and characterized mononuclear complexes with bisthienylethenes. These complexes demonstrated distinct magnetic behaviors and photochromic properties upon irradiation with light, indicating potential applications in materials science Cao, Wei, Li, & Gu, 2015.
Synthesis of Heterocyclic Derivatives : Raslan and Sayed (2003) studied the synthetic potential of 3,5-diaminothiophene-2-carbonitrile derivatives, leading to the formation of various imidazo and pyrimidine derivatives, indicating a versatile approach to synthesizing polyfunctionally substituted thiophene derivatives Raslan & Sayed, 2003.
Inhibitory Activities in Biological Systems : McCarthy et al. (1990) reported that certain thienylalkylimidazole derivatives act as competitive inhibitors of dopamine beta-hydroxylase, an enzyme significant in neurochemistry. This suggests potential biomedical applications in the modulation of enzyme activity McCarthy, Matthews, Broersma, McDermott, Kastner, Hornsperger, Demeter, Weintraub, & Whitten, 1990.
Luminescence and Magnetism in Metal-Organic Frameworks : Wang et al. (2021) synthesized a metal-organic framework using a terthiophene-based imidazole linker, demonstrating ligand-based emission and metal-based magnetic behaviors. This showcases potential applications in the development of functional materials with dual properties Wang, He, Guo, Dunning, Humphrey, & Jones, 2021.
Propriétés
IUPAC Name |
3-(4-ethoxyphenyl)-1-(4-methylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-3-26-17-10-8-16(9-11-17)22-19-13-27(24,25)12-18(19)21(20(22)23)15-6-4-14(2)5-7-15/h4-11,18-19H,3,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUBYKHLKKCYBFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Ethoxyphenyl)-1-(4-methylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-((2-methoxyphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2579517.png)
![3-Chloro-2-methyl-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2579518.png)

![N-[2-(1H-1,2,4-Triazol-5-yl)ethyl]propan-1-amine;dihydrochloride](/img/structure/B2579524.png)

![2-[(2-Chlorophenyl)methylsulfanyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B2579528.png)
![4-((1-ethyl-1H-benzo[d]imidazol-2-yl)methyl)morpholine hydrochloride](/img/structure/B2579529.png)



![5-{1-[(5-methyl-2-thienyl)carbonyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2579535.png)


![1-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B2579540.png)